(2E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a cyano group, a methyl group, a nitrophenyl group, and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts depending on the nature of the substituent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted furans.
Scientific Research Applications
(2E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrophenyl group may participate in redox reactions, influencing cellular processes. The furan ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar structure but different functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(2E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research.
Properties
Molecular Formula |
C16H13N3O4 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(E)-2-cyano-N-methyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C16H13N3O4/c1-10-3-4-11(8-14(10)19(21)22)15-6-5-13(23-15)7-12(9-17)16(20)18-2/h3-8H,1-2H3,(H,18,20)/b12-7+ |
InChI Key |
LFNOZCYLHFNRJZ-KPKJPENVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.